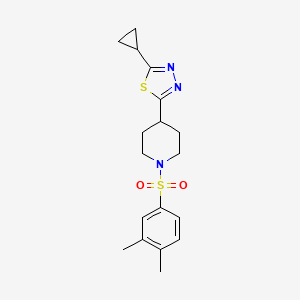
2-环丙基-5-(1-((3,4-二甲基苯基)磺酰基)哌啶-4-基)-1,3,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦偶联试剂
背景:铃木-宫浦(SM)偶联是一种强大的碳-碳键形成反应,在有机合成中得到了广泛的应用。它涉及芳基或烯基硼化合物与芳基或烯基卤化物或三氟甲磺酸酯的交叉偶联。该反应由钯配合物催化。
应用:“2-环丙基-5-(1-((3,4-二甲基苯基)磺酰基)哌啶-4-基)-1,3,4-噻二唑”可作为 SM 偶联反应中的有机硼试剂。它温和的反应条件、官能团耐受性和环境相容性使其成为构建复杂分子的理想选择。 研究人员已针对特定偶联条件定制了该化合物,从而有效地合成了生物活性化合物和天然产物 .
吡唑衍生物
背景:吡唑是五元杂环化合物,在相邻位置包含两个氮原子。它们具有多种生物活性,是药物化学中必不可少的构建单元。
应用:“2-环丙基-5-(1-((3,4-二甲基苯基)磺酰基)哌啶-4-基)-1,3,4-噻二唑”可以被修饰以产生吡唑衍生物。这些衍生物可以作为:
生物活性
2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H23N3O2S2 with a molecular weight of 377.5 g/mol. Its structure includes a cyclopropyl group, a thiadiazole ring, and a sulfonyl-piperidine moiety, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O2S2 |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 1105209-07-1 |
Biological Activity
The biological activity of 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole has been investigated through various studies focusing on its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the thiadiazole ring in this compound may enhance its interaction with microbial targets.
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis.
Case Study Example:
A study conducted on related thiadiazole compounds showed that modifications to the piperidine moiety significantly affected cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that certain derivatives were more potent than standard chemotherapeutics like doxorubicin.
The precise mechanism of action for 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways.
Interaction with Biological Targets
Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in tumor growth and metastasis. The sulfonamide group is particularly noteworthy for its ability to form hydrogen bonds with target proteins, enhancing binding affinity.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption: Investigations into its solubility and permeability indicate favorable absorption characteristics.
- Distribution: The lipophilicity of the cyclopropyl group may facilitate distribution across biological membranes.
- Metabolism: Initial studies suggest metabolic pathways involving cytochrome P450 enzymes.
- Excretion: Renal excretion appears to be a primary route for elimination.
属性
IUPAC Name |
2-cyclopropyl-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-12-3-6-16(11-13(12)2)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNRMVJGHOVMNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














